2-(2-Chlorostyryl)quinoline-6-carboxylic acid
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Overview
Description
2-(2-Chlorostyryl)quinoline-6-carboxylic acid is a quinoline derivative that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of 2-styrylquinolines, which are known for their diverse biological activities and potential therapeutic applications . The presence of both a chlorostyryl group and a carboxylic acid functional group in its structure makes it a versatile molecule for various chemical modifications and biological evaluations.
Preparation Methods
The synthesis of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. This is followed by a Horner–Emmons olefination reaction and subsequent hydrolysis of the ethyl ester to yield the desired carboxylic acid . The reaction conditions often involve the use of triethyl phosphate and various catalysts to facilitate the transformations.
Chemical Reactions Analysis
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the chlorostyryl group, potentially leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorostyryl)quinoline-6-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and anticancer agent.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Quinoline derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been reported to inhibit integrase, an enzyme crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication. Additionally, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Styrylquinoline-3-carboxylic acid: Similar in structure but lacks the chlorine atom, which may affect its biological activity.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acids: These compounds have different substituents on the arylvinyl group, leading to variations in their chemical and biological properties.
Hydroquinoline derivatives: These compounds contain a hydroquinoline scaffold and exhibit a range of biological activities, including antiallergic and antiasthmatic effects.
The unique combination of the chlorostyryl group and the carboxylic acid functional group in this compound distinguishes it from other similar compounds, contributing to its specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H12ClNO2 |
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Molecular Weight |
309.7 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-16-4-2-1-3-12(16)5-8-15-9-6-13-11-14(18(21)22)7-10-17(13)20-15/h1-11H,(H,21,22)/b8-5+ |
InChI Key |
ZHVRVPMXVBUAQZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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